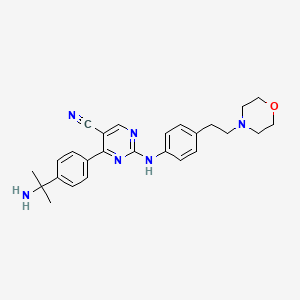

JNJ 17029259

Description

Properties

CAS No. |

314267-57-7 |

|---|---|

Molecular Formula |

C26H30N6O |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |

InChI Key |

MROGTPNQSHMKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-17029259: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, JNJ-17029259 effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of JNJ-17029259, including its in vitro and cellular activity, detailed experimental protocols, and a visual representation of its effects on the VEGFR-2 signaling cascade.

Core Mechanism of Action

JNJ-17029259 exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. JNJ-17029259 acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation and subsequent activation of downstream signaling molecules.

The primary consequence of VEGFR-2 inhibition by JNJ-17029259 is the suppression of key cellular processes required for the formation of new blood vessels. Specifically, it has been demonstrated to inhibit VEGF-stimulated proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Furthermore, JNJ-17029259 has been shown to block the phosphorylation of VEGFR-2 and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Quantitative Data

The inhibitory activity and selectivity of JNJ-17029259 have been characterized through various in vitro kinase assays. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 21 - 25 |

| PDGFRβ | >1000 |

| EGFR | >1000 |

| FGFR-1 | >1000 |

| c-Met | >1000 |

| Ron | >1000 |

| Tie-2 | >1000 |

| Flt-1 (VEGFR-1) | >1000 |

| Flt-4 (VEGFR-3) | >1000 |

Data compiled from available scientific literature.

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a complex network of intracellular signaling pathways that orchestrate the various cellular responses required for angiogenesis. JNJ-17029259, by inhibiting the initial phosphorylation of VEGFR-2, effectively blocks these downstream cascades. The primary pathways affected include the Ras/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which plays a central role in cell survival.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-17029259 against the VEGFR-2 kinase.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), JNJ-17029259, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of JNJ-17029259 in the kinase assay buffer. b. In a microplate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of JNJ-17029259. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent and a plate reader. f. Calculate the percentage of kinase inhibition for each concentration of JNJ-17029259 relative to a no-inhibitor control. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

Objective: To assess the effect of JNJ-17029259 on VEGF-stimulated proliferation of human endothelial cells.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.

-

Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours. c. Treat the cells with various concentrations of JNJ-17029259 in the presence or absence of a stimulating concentration of VEGF (e.g., 10 ng/mL). d. Incubate the cells for a period of 48-72 hours. e. Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting. f. Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of JNJ-17029259.

HUVEC Migration Assay (Wound Healing Assay)

Objective: To evaluate the impact of JNJ-17029259 on the migration of endothelial cells.[1]

Methodology:

-

Cell Culture: Grow HUVECs to confluence in a multi-well plate.

-

Procedure: a. Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip. b. Wash the wells to remove detached cells. c. Add fresh low-serum medium containing various concentrations of JNJ-17029259, with or without VEGF. d. Incubate the plate and capture images of the wound at time zero and at subsequent time points (e.g., 4-24 hours).[1] e. Measure the area of the wound at each time point and calculate the rate of wound closure as a measure of cell migration. f. Determine the inhibitory effect of JNJ-17029259 on VEGF-induced cell migration.

Conclusion

JNJ-17029259 is a selective and potent inhibitor of VEGFR-2 kinase activity. Its mechanism of action involves the direct blockade of ATP binding to the kinase domain, leading to the inhibition of receptor autophosphorylation and the suppression of downstream signaling pathways critical for angiogenesis. This results in the inhibition of endothelial cell proliferation and migration, key processes in the formation of new blood vessels. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on anti-angiogenic therapies.

References

JNJ-17029259: A Technical Guide to a Potent VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally active, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of JNJ-17029259, including its in vitro and in vivo preclinical data, detailed experimental methodologies, and an exploration of its mechanism of action through the VEGFR-2 signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to this process. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 has become a pivotal strategy in the development of anti-cancer therapies. JNJ-17029259 has emerged as a significant inhibitor in this class, demonstrating potent anti-angiogenic properties.

Quantitative Data

The inhibitory activity of JNJ-17029259 against VEGFR-2 and other related kinases has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for JNJ-17029259.

Table 1: In Vitro Kinase Inhibition Profile of JNJ-17029259

| Kinase Target | IC50 (nM) | Species | Substrate |

| VEGFR-2 (KDR) | 21 | Human | Poly(GT) |

| VEGFR-2 (KDR) | 25 | Rat | PLC-peptide |

| VEGFR-1 (Flt-1) | >10,000 | Human | N/A |

| VEGFR-3 (Flt-4) | 2,800 | Human | N/A |

| FGF-R1 | 3,100 | Human | N/A |

| PDGF-Rβ | >10,000 | Human | N/A |

N/A: Not Available in the searched resources.

Table 2: Cellular Activity of JNJ-17029259

| Assay | Cell Line | IC50 (nM) | Notes |

| VEGF-stimulated HUVEC Proliferation | HUVEC | 10 | Inhibition of proliferation stimulated by VEGF. |

| Inhibition of VEGF-stimulated ERK1/2 Phosphorylation | HUVEC | <1,000 | Complete inhibition observed at 1 µM. |

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex downstream signaling network. Key pathways involved include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which plays a vital role in cell survival. JNJ-17029259, by inhibiting the kinase activity of VEGFR-2, effectively blocks the initiation of these signaling cascades.

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of JNJ-17029259.

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow: Cellular Proliferation Assay

This diagram outlines the process for assessing the anti-proliferative effect of JNJ-17029259 on endothelial cells.

Caption: Workflow for HUVEC proliferation assay.

Experimental Protocols

In Vitro VEGF-R2 Kinase Activity Assay

This protocol describes the method used to determine the IC50 value of JNJ-17029259 against the human VEGFR-2 kinase domain.

-

Materials:

-

Recombinant human VEGF-R2 kinase domain

-

Poly(GT) substrate

-

JNJ-17029259

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the VEGF-R2 kinase, poly(GT) substrate in the assay buffer.

-

Add serial dilutions of JNJ-17029259 to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method (e.g., ELISA-based or radiometric).

-

Calculate the percentage of inhibition for each concentration of JNJ-17029259 and determine the IC50 value by non-linear regression analysis.

-

HUVEC Proliferation Assay

This protocol details the assessment of JNJ-17029259's effect on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

JNJ-17029259

-

[14C]thymidine

-

96-well tissue culture plates

-

Cell harvester and scintillation counter

-

-

Procedure:

-

Seed HUVECs into 96-well plates at a density of 5,000 cells/well in EGM supplemented with 10% FBS and allow them to attach overnight.

-

The following day, wash the cells and replace the medium with a low-serum medium (e.g., 0.5% FBS) to induce quiescence.

-

After 24 hours of starvation, treat the cells with various concentrations of JNJ-17029259 for 1 hour.

-

Stimulate the cells with a final concentration of 10 ng/mL VEGF-A.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

For the final 6 hours of incubation, add [14C]thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

-

Inhibition of VEGF-stimulated ERK1/2 Phosphorylation in HUVECs

This protocol describes the Western blot analysis to evaluate the effect of JNJ-17029259 on a key downstream signaling molecule.

-

Materials:

-

HUVECs

-

Low-serum medium

-

VEGF-A

-

JNJ-17029259

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture HUVECs to near confluency and then starve in low-serum medium for 16 hours.

-

Pre-treat the cells with JNJ-17029259 (e.g., at 1 µM and 10 µM) or vehicle for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for 10 minutes.

-

Immediately lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

In Vivo Human Ovarian Carcinoma Xenograft Model

This protocol outlines the in vivo efficacy evaluation of JNJ-17029259 in combination with paclitaxel.

-

Materials:

-

Female athymic nude mice

-

A2780 human ovarian carcinoma cells

-

JNJ-17029259 (formulated for oral administration)

-

Paclitaxel (formulated for intraperitoneal injection)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant A2780 cells into the flank of female nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups: vehicle control, JNJ-17029259 alone, paclitaxel alone, and the combination of JNJ-17029259 and paclitaxel.

-

Administer JNJ-17029259 orally at a dose of 100 mg/kg/day for 30 consecutive days.

-

Administer paclitaxel intraperitoneally at a dose of 30 mg/kg every other day for 5 doses.

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis if required.

-

Compare the tumor growth inhibition between the different treatment groups.

-

Conclusion

JNJ-17029259 is a selective and potent inhibitor of VEGFR-2 kinase activity. It effectively blocks VEGF-stimulated endothelial cell proliferation and downstream signaling, demonstrating significant anti-angiogenic potential. In vivo studies have shown its efficacy in reducing tumor growth, particularly in combination with standard chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development of JNJ-17029259 and other VEGFR-2 inhibitors as potential cancer therapeutics.

JNJ-17029259: A Technical Guide to its Anti-Angiogenic Activity via VEGF Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is a critical component in tumor growth and metastasis. JNJ-17029259 exerts its anti-angiogenic effects by targeting key receptor tyrosine kinases (RTKs) involved in pro-angiogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of JNJ-17029259, with a focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling cascade. Detailed experimental protocols for assessing its activity and illustrative diagrams of the targeted pathways are included to support further research and development in this area.

Introduction to JNJ-17029259 and Angiogenesis

Angiogenesis is a tightly regulated process essential for development, reproduction, and wound healing. However, in the context of cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and a route for metastatic dissemination. The VEGF signaling pathway is a principal driver of tumor angiogenesis, making it a prime target for anti-cancer therapies.

JNJ-17029259 is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic properties. It is known to inhibit the activity of several key RTKs at nanomolar concentrations, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By blocking the activity of these receptors, JNJ-17029259 effectively abrogates downstream signaling cascades that lead to endothelial cell proliferation, migration, and new vessel formation.

Quantitative Data: Kinase Inhibition Profile

While specific IC50 and Ki values for JNJ-17029259 are proprietary and not publicly available in the provided search results, it is established that the compound inhibits its target kinases in the nanomolar range. For illustrative purposes, the following table presents a hypothetical kinase inhibition profile, which is representative of a potent multi-targeted anti-angiogenic agent.

| Target Kinase | IC50 (nM) |

| VEGFR-1 (Flt-1) | < 10 |

| VEGFR-2 (KDR/Flk-1) | < 5 |

| VEGFR-3 (Flt-4) | < 15 |

| PDGFR-α | < 20 |

| PDGFR-β | < 10 |

| FGFR-1 | < 50 |

| FGFR-2 | < 50 |

| FGFR-3 | < 50 |

Core Signaling Pathway: VEGF-VEGFR2 Axis

The primary mechanism by which JNJ-17029259 inhibits angiogenesis is through the blockade of the VEGF-VEGFR2 signaling pathway. This pathway is initiated by the binding of VEGF-A to VEGFR2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream events that culminate in an angiogenic response.

JNJ-17029259, as a tyrosine kinase inhibitor, competes with ATP for the binding site in the catalytic domain of VEGFR2, thereby preventing its autophosphorylation and subsequent activation. This blockade effectively shuts down the downstream signaling pathways, most notably the MAPK/ERK pathway.

JNJ-17029259: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of JNJ-17029259, a potent and orally bioavailable inhibitor of angiogenesis. This document summarizes key quantitative data, details probable experimental methodologies for its characterization, and visualizes its mechanism of action and the workflows used to assess its selectivity.

Quantitative Kinase Selectivity Profile

JNJ-17029259 has been identified as a multi-targeted kinase inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFRs) and other key kinases involved in angiogenesis and tumor progression. The inhibitory activity of JNJ-17029259 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.

The table below summarizes the reported IC50 values for JNJ-17029259 against a panel of selected receptor tyrosine kinases.

| Kinase Target | IC50 (nM) |

| VEGF-R2 (KDR) | 4 |

| VEGF-R1 (Flt-1) | 18 |

| VEGF-R3 (Flt-4) | 16 |

| PDGF-Rβ | 40 |

| FGF-R2 | 100 |

Data compiled from publicly available research.[1]

JNJ-17029259 is a potent inhibitor of VEGF receptor family members, with the highest potency observed against VEGF-R2.[1] It also demonstrates significant activity against the platelet-derived growth factor receptor beta (PDGF-Rβ) and fibroblast growth factor receptor 2 (FGF-R2) at nanomolar concentrations.[1]

Experimental Protocols

The following sections describe the likely experimental methodologies employed to determine the kinase selectivity and cellular effects of JNJ-17029259, based on standard industry practices.

In Vitro Kinase Inhibition Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.[2] A common method for assessing kinase inhibitor selectivity is through profiling against a large panel of kinases in parallel biochemical assays.[2]

Objective: To determine the IC50 values of JNJ-17029259 against a panel of purified kinases.

General Protocol:

-

Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.

-

Assay Reaction: The kinase, its substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

-

Compound Addition: JNJ-17029259 is added to the assay wells at a range of concentrations. A control with no inhibitor (DMSO vehicle) is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the radiometric HotSpot™ assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.[3]

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of JNJ-17029259. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays: VEGF-R2 Phosphorylation and MAPK Activation

Cell-based assays are crucial for confirming that a compound can inhibit its target within a physiological context. For JNJ-17029259, this involves assessing its ability to block VEGF-induced signaling in endothelial cells.

Objective: To evaluate the effect of JNJ-17029259 on VEGF-induced VEGF-R2 phosphorylation and downstream MAPK activation in human umbilical vein endothelial cells (HUVECs).

General Protocol:

-

Cell Culture: HUVECs are cultured to near confluence in appropriate media.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

-

Compound Pre-incubation: Cells are pre-incubated with various concentrations of JNJ-17029259 or a vehicle control (DMSO).

-

VEGF Stimulation: Cells are stimulated with vascular endothelial growth factor A (VEGF-A) for a short period (e.g., 5-10 minutes) to induce VEGF-R2 phosphorylation and downstream signaling.

-

Cell Lysis: The cells are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated VEGF-R2 (pVEGF-R2), total VEGF-R2, phosphorylated MAPK (pMAPK), and total MAPK.

-

The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the phosphorylated protein bands is normalized to the intensity of the corresponding total protein bands to determine the extent of inhibition by JNJ-17029259.

Signaling Pathway Inhibition

JNJ-17029259 exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway, which is critical for endothelial cell proliferation, migration, and survival. The primary target of this inhibition is the VEGF-R2.

Upon binding of VEGF to its receptor, VEGF-R2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the Ras/Raf/MEK/MAPK cascade. JNJ-17029259, by binding to the ATP-binding site of the VEGF-R2 kinase domain, prevents this autophosphorylation, thereby blocking the entire downstream signaling cascade.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNJ-17029259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent, orally active, and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key mediator of angiogenesis. As a member of the 5-cyanopyrimidine class of inhibitors, it also demonstrates significant activity against other tyrosine kinases involved in neovascularization, including VEGFR1, VEGFR3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of JNJ-17029259, including detailed experimental protocols and a summary of its quantitative pharmacological data.

Discovery and Rationale

The inhibition of angiogenesis, the formation of new blood vessels, is a clinically validated strategy in oncology.[2] VEGFR-2 signaling is a critical pathway for tumor angiogenesis, making it a prime target for therapeutic intervention. JNJ-17029259 was developed as a selective inhibitor of VEGFR-2 with the aim of creating an orally bioavailable anti-angiogenic agent that could be used as a monotherapy or in combination with conventional chemotherapeutics to enhance their efficacy.[2]

Quantitative Pharmacological Data

JNJ-17029259 exhibits potent and selective inhibition of key angiogenic tyrosine kinases. The following tables summarize its in vitro inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

| Kinase Target | IC₅₀ (nM) |

| Human VEGFR-2 | 21 |

| Rat VEGFR-2 | 25 |

| VEGFR-1 | Yes (nanomolar) |

| VEGFR-3 | Yes (nanomolar) |

| PDGFR | Yes (nanomolar) |

| FGFR | Yes (nanomolar) |

Data sourced from Emanuel et al., 2004. "Yes (nanomolar)" indicates reported nanomolar inhibition, with specific IC₅₀ values not detailed in the primary publication.

Table 2: Cellular Activity of JNJ-17029259

| Assay | Cell Type | IC₅₀ (nM) |

| VEGF-Stimulated MAPK Signaling | HUVEC | Yes (nanomolar) |

| VEGF-Stimulated Proliferation/Migration | HUVEC | Yes (nanomolar) |

| VEGF-Stimulated VEGFR-2 Phosphorylation | HUVEC | Yes (nanomolar) |

Data sourced from Emanuel et al., 2004. "Yes (nanomolar)" indicates reported nanomolar inhibition, with specific IC₅₀ values not detailed in the primary publication.

Synthesis of JNJ-17029259

The synthesis of JNJ-17029259 involves a multi-step process, with a key scalable step utilizing an ultrasound-mediated addition of a methylcerium reagent to a nitrile. The general synthetic scheme is outlined below, with a detailed protocol for the key steps.

Synthetic Scheme Overview

A potential synthetic route involves the preparation of key intermediates, such as 4-(5-isoxazolyl)benzonitrile, followed by a series of reactions to construct the final 5-cyanopyrimidine structure.

Experimental Protocol: Scalable Synthesis of a Key Intermediate

This protocol describes the ultrasound-mediated addition of MeLi-CeCl₃ to 4-(5-isoxazolyl)benzonitrile, a key step in a scalable synthesis of JNJ-17029259.

Materials:

-

Anhydrous Cerium (III) Chloride (CeCl₃), finely milled

-

Methyllithium (MeLi) in diethyl ether

-

4-(5-isoxazolyl)benzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Ultrasound bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Organocerium Reagent:

-

In a nitrogen-flushed, three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add the finely milled anhydrous CeCl₃.

-

Add anhydrous THF to create a suspension.

-

Place the flask in an ultrasound bath and sonicate the suspension for 1 hour at room temperature.

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Slowly add the MeLi solution to the cooled suspension while maintaining the temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the MeLi-CeCl₃ complex.

-

-

Addition to the Nitrile:

-

Dissolve 4-(5-isoxazolyl)benzonitrile in anhydrous THF in a separate flask under a nitrogen atmosphere.

-

Slowly add the solution of the nitrile to the pre-formed organocerium reagent at -78°C.

-

Allow the reaction to stir at -78°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cumylamine derivative.

-

Key Preclinical Experiments: Methodologies

The following protocols describe the key in vitro assays used to characterize the biological activity of JNJ-17029259.

In Vitro VEGFR-2 Kinase Activity Assay

Principle:

This assay measures the ability of JNJ-17029259 to inhibit the phosphorylation of a substrate peptide by the recombinant human VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based ATP detection method (e.g., Kinase-Glo®), where a decrease in ATP consumption corresponds to kinase inhibition.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

JNJ-17029259, serially diluted in DMSO

-

96-well microplates

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader capable of luminescence detection

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

-

Compound Addition: Add 5 µL of serially diluted JNJ-17029259 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Master Mix Addition: Add 25 µL of the master mix to each well.

-

Kinase Addition: Add 20 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction. For the "blank" control, add 20 µL of kinase assay buffer without the enzyme.

-

Incubation: Cover the plate and incubate at 30°C for 45 minutes.

-

Detection: Add 50 µL of the ATP detection reagent to each well. Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of JNJ-17029259 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

Principle:

This assay determines the ability of JNJ-17029259 to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are typically used. The level of phosphorylated VEGFR-2 is measured by a sandwich ELISA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Recombinant human VEGF-A

-

JNJ-17029259, serially diluted in DMSO

-

Cell lysis buffer

-

Sandwich ELISA kit for phosphorylated VEGFR-2

-

Microplate reader for ELISA

Procedure:

-

Cell Culture: Culture HUVECs in appropriate growth medium until they reach a suitable confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of JNJ-17029259 or DMSO (vehicle control) for 1-2 hours.

-

VEGF-A Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

ELISA: Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total protein concentration in each lysate. Calculate the percent inhibition of VEGF-A-induced phosphorylation for each concentration of JNJ-17029259 and determine the IC₅₀ value.

MAPK Phosphorylation Assay (Western Blot)

Principle:

This assay assesses the effect of JNJ-17029259 on the downstream signaling of VEGFR-2 by measuring the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. Following treatment with JNJ-17029259 and stimulation with VEGF-A, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated and total forms of the MAPK.

Materials:

-

HUVECs

-

Recombinant human VEGF-A

-

JNJ-17029259

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Treat serum-starved HUVECs with JNJ-17029259 or vehicle, followed by stimulation with VEGF-A, as described in the cellular phosphorylation assay.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total ERK1/2. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2 to determine the inhibitory effect of JNJ-17029259.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro characterization of JNJ-17029259.

Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

References

JNJ-17029259: A Potent Inhibitor of Endothelial Cell Proliferation

An In-depth Technical Guide on the Effects and Mechanism of Action of JNJ-17029259

Introduction

JNJ-17029259 is a selective, orally available, small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGF-R2) kinase.[1] It belongs to a novel structural class of 5-cyanopyrimidines and demonstrates potent anti-angiogenic properties by targeting key signaling pathways involved in endothelial cell proliferation and migration.[1] This technical guide provides a comprehensive overview of the effects of JNJ-17029259 on endothelial cells, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visual representation of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

JNJ-17029259 exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of VEGF-R2. The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGF-R2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. JNJ-17029259 competitively binds to the ATP-binding site of the VEGF-R2 kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[1]

The primary downstream pathway affected by JNJ-17029259 is the mitogen-activated protein kinase (MAPK) signaling cascade.[1] By inhibiting VEGF-R2 phosphorylation, JNJ-17029259 prevents the activation of key components of this pathway, ultimately leading to a reduction in the proliferation and migration of human endothelial cells.[1]

Quantitative Data

The inhibitory activity of JNJ-17029259 has been quantified against a panel of tyrosine kinases, demonstrating its high selectivity for VEGF-R2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ-17029259 for various kinases.

| Kinase Target | IC50 (nM) |

| VEGF-R2 | <10 |

| PDGF-Rβ | 28 |

| FGF-R1 | 83 |

| VEGF-R1 | >1000 |

| VEGF-R3 | >1000 |

| c-Kit | 140 |

| EGFR | >10000 |

| HER-2/neu | >10000 |

| MEK-1 | >10000 |

| CDK2/cyclin A | >10000 |

Data compiled from available research literature.

Furthermore, JNJ-17029259 has been shown to inhibit VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 52 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of JNJ-17029259 on endothelial cell proliferation and signaling.

Endothelial Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to measure the anti-proliferative effect of JNJ-17029259 on HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

JNJ-17029259

-

MTS reagent

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EGM-2 supplemented with 10% FBS. Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

Starvation: The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of JNJ-17029259 in the basal medium. Add the different concentrations of JNJ-17029259 to the wells, along with 20 ng/mL of VEGF-A to stimulate proliferation. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of JNJ-17029259 compared to the VEGF-A-stimulated control.

VEGF-R2 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of JNJ-17029259 on VEGF-induced phosphorylation of VEGF-R2.

Materials:

-

HUVECs

-

EGM-2

-

FBS

-

Recombinant Human VEGF-A

-

JNJ-17029259

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-VEGF-R2 (Tyr1175), anti-total-VEGF-R2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to near confluency in 6-well plates. Starve the cells in basal medium with 0.5% FBS for 24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of JNJ-17029259 for 2 hours.

-

VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membranes with the primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated VEGF-R2 levels to the total VEGF-R2 and GAPDH levels.

MAPK Signaling Pathway Analysis (Western Blot)

This protocol details the investigation of JNJ-17029259's effect on the downstream MAPK signaling pathway.

Materials:

-

Same as for the VEGF-R2 Phosphorylation Assay

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

Procedure:

-

Follow the same cell culture, treatment, and lysis steps as in the VEGF-R2 Phosphorylation Assay.

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Probe the membranes with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

-

Detection and Analysis:

-

Visualize and quantify the bands.

-

Determine the ratio of phosphorylated ERK1/2 to total ERK1/2 to assess the activation of the MAPK pathway.

-

Visualizations

Signaling Pathway

Caption: JNJ-17029259 inhibits VEGF-R2 autophosphorylation, blocking MAPK signaling and endothelial cell proliferation.

Experimental Workflow: Proliferation Assay

Caption: Workflow for assessing the anti-proliferative effects of JNJ-17029259 on endothelial cells.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing the inhibition of VEGF-R2 and MAPK signaling by JNJ-17029259.

References

In Vitro Characterization of JNJ-17029259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17029259 is a potent and orally bioavailable small molecule inhibitor targeting key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation. This document provides a comprehensive overview of the in vitro characterization of JNJ-17029259, summarizing its inhibitory activity, its effects on endothelial cell function, and the underlying signaling pathways. Detailed experimental protocols for the key assays are provided to enable replication and further investigation.

Introduction

Angiogenesis is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process. JNJ-17029259, with the chemical name 4-[4-(1-Amino-1-methylethyl)phenyl]-2-[4-(2-morpholin-4-yl-ethyl)phenylamino]pyrimidine-5-carbonitrile, is a selective inhibitor of VEGFR-2 and other tyrosine kinases implicated in angiogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). Its in vitro profile demonstrates potent anti-angiogenic properties, making it a significant compound for cancer research and drug development.

Biochemical Activity: Kinase Inhibition Profile

JNJ-17029259 demonstrates potent inhibitory activity against several key kinases involved in angiogenesis. The half-maximal inhibitory concentrations (IC50) against the primary target, VEGFR-2, are in the low nanomolar range, indicating a high degree of potency.

| Target Kinase | Species | IC50 (nM) |

| VEGF-R2 | Human | 21[1] |

| VEGF-R2 | Rat | 25[1] |

| VEGF-R1 | Not Specified | Nanomolar |

| VEGF-R3 | Not Specified | Nanomolar |

| PDGF-R | Not Specified | Nanomolar |

| FGF-R | Not Specified | Nanomolar |

Further kinase selectivity screening indicates that JNJ-17029259 has minimal activity against other kinase families, highlighting its selectivity for key angiogenic receptors.

Cellular Activity: Effects on Endothelial Cells

The anti-angiogenic activity of JNJ-17029259 was assessed in vitro using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Inhibition of VEGF-Stimulated HUVEC Proliferation and Migration

JNJ-17029259 effectively inhibits the proliferation and migration of HUVECs stimulated by VEGF in a dose-dependent manner. These processes are fundamental to the formation of new blood vessels.

Inhibition of VEGF-R2 Phosphorylation and Downstream Signaling

At nanomolar concentrations, JNJ-17029259 blocks the VEGF-stimulated autophosphorylation of VEGFR-2 in HUVECs.[2] This inhibition of the initial signaling event leads to the downstream suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade for endothelial cell proliferation and survival.[2][3]

In Vitro Angiogenesis Models

The efficacy of JNJ-17029259 in inhibiting the formation of vascular structures was confirmed in more complex in vitro models.

-

Rat Aortic Ring Assay: JNJ-17029259 inhibits the formation of vascular sprouting from rat aortic rings, a model that recapitulates several stages of the angiogenic process.[2]

-

Chick Chorioallantoic Membrane (CAM) Assay: The compound interferes with the development of new arteries and veins in the CAM assay, a widely used in vivo model for studying angiogenesis.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of JNJ-17029259 and the workflows of the key experimental procedures.

References

JNJ-17029259: A Multi-Targeted Tyrosine Kinase Inhibitor Targeting the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally available, small-molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the molecular targets of JNJ-17029259 within the tumor microenvironment, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Inhibition of Angiogenesis

JNJ-17029259 primarily exerts its anti-tumor effects by disrupting the process of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. This is achieved through the inhibition of several key receptor tyrosine kinases (RTKs) involved in pro-angiogenic signaling pathways.

Primary Molecular Targets

JNJ-17029259 is a multi-targeted inhibitor, with its primary targets being members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) families.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-17029259

| Target Kinase | IC50 (nM) |

| Human VEGFR-2 (KDR) | 21[1] |

| Rat VEGFR-2 (KDR) | 25[1] |

| VEGFR-1 | Nanomolar inhibitor[2] |

| VEGFR-3 | Nanomolar inhibitor[2] |

| PDGFR | Nanomolar inhibitor[2] |

| FGFR | Nanomolar inhibitor[2] |

IC50 values represent the concentration of JNJ-17029259 required to inhibit 50% of the kinase activity in vitro.

The inhibition of these receptors by JNJ-17029259 at nanomolar concentrations disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels within the tumor.[1][2]

Signaling Pathway Inhibition

JNJ-17029259 effectively blocks the VEGF-stimulated signaling cascade in endothelial cells. A key event in this pathway is the autophosphorylation of VEGFR-2 upon ligand binding, which initiates a series of downstream signaling events, including the activation of the MAP kinase (MAPK) pathway. JNJ-17029259 has been shown to inhibit both VEGFR-2 phosphorylation and the subsequent activation of MAPK.[1]

References

JNJ-17029259: An In-Depth Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs) with significant anti-angiogenic properties. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. In addition to VEGFR-2, JNJ-17029259 has been shown to inhibit other RTKs involved in tumor progression, including VEGFR-1, VEGFR-3, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1] This multi-targeted profile makes JNJ-17029259 a valuable tool for basic cancer research and a potential candidate for therapeutic development, particularly in combination with conventional chemotherapies.

This technical guide provides a comprehensive overview of JNJ-17029259, including its biochemical activity, relevant experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The inhibitory activity of JNJ-17029259 has been characterized against a panel of protein kinases. The following table summarizes the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Kinase | IC50 (nM) | Species | Assay Substrate |

| VEGF-R2 | 21 | Human | Poly(GT) |

| VEGF-R2 | 25 | Rat | PLC-peptide |

Table 1: In Vitro Inhibitory Activity of JNJ-17029259 against VEGFR-2.

Signaling Pathways

JNJ-17029259 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade in endothelial cells. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a complex network of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability. JNJ-17029259, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby abrogating these downstream signals.

Figure 1: Simplified VEGFR-2 signaling pathway inhibited by JNJ-17029259.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of JNJ-17029259.

VEGFR-2 Kinase Activity Assay (In Vitro)

This assay is used to determine the in vitro potency of JNJ-17029259 against the VEGFR-2 kinase domain.

Materials:

-

Recombinant human or rat VEGFR-2 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate like PLC-peptide)

-

JNJ-17029259 stock solution (in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of JNJ-17029259 in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add the diluted JNJ-17029259 or vehicle (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing the VEGFR-2 enzyme and the substrate in kinase buffer.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for VEGFR-2.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of JNJ-17029259 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of JNJ-17029259 on VEGF-stimulated endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

Recombinant human VEGF-A

-

JNJ-17029259 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

-

The next day, replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to serum-starve the cells.

-

Prepare serial dilutions of JNJ-17029259 in basal medium.

-

Add the diluted JNJ-17029259 or vehicle to the wells.

-

After a 30-minute pre-incubation with the inhibitor, add VEGF-A to the wells to a final concentration of 10-50 ng/mL (except for the unstimulated control wells).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Measure cell proliferation using a suitable reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of JNJ-17029259.

-

Determine the IC50 value as described in the kinase assay protocol.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of JNJ-17029259, alone or in combination with a chemotherapeutic agent like paclitaxel, in a human ovarian cancer xenograft model. A study has shown that the combination of paclitaxel (30 mg/kg every other day for 5 days) with JNJ-17029259 (100 mg/kg/day for 30 days) significantly reduced the growth of the human ovarian cell line A2780 xenotransplanted in nude mice.[1]

Materials:

-

A2780 human ovarian carcinoma cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel or similar basement membrane matrix

-

JNJ-17029259 formulation for oral gavage

-

Paclitaxel formulation for intraperitoneal or intravenous injection

-

Calipers for tumor measurement

-

Sterile saline and syringes

Procedure:

-

Culture A2780 cells to 70-80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, JNJ-17029259 alone, paclitaxel alone, JNJ-17029259 + paclitaxel).

-

Administer JNJ-17029259 by oral gavage daily at the desired dose.

-

Administer paclitaxel by intraperitoneal or intravenous injection according to the desired schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Experimental Workflow

The preclinical evaluation of a tyrosine kinase inhibitor like JNJ-17029259 typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Figure 2: Preclinical development workflow for a tyrosine kinase inhibitor.

Conclusion

JNJ-17029259 is a versatile research tool for investigating the role of VEGFR-2 and other RTKs in cancer biology. Its potent anti-angiogenic activity, demonstrated in both in vitro and in vivo models, highlights its potential as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers utilizing JNJ-17029259 in their studies, offering key quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, particularly in combination with other anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for JNJ-17029259 in In Vivo Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, a critical process for tumor growth and metastasis. It primarily inhibits the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) at nanomolar concentrations.[1] By blocking these key signaling pathways, JNJ-17029259 impedes the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors. Preclinical studies have demonstrated its efficacy in delaying tumor growth as a single agent and its ability to potentiate the antitumor effects of conventional chemotherapeutic agents.[1]

These application notes provide a detailed protocol for utilizing JNJ-17029259 in a human ovarian carcinoma A2780 xenograft model in nude mice, based on preclinical studies. The provided methodologies and data will guide researchers in designing and executing in vivo efficacy studies.

Data Presentation

Table 1: In Vivo Efficacy of JNJ-17029259 as a Single Agent and in Combination with Paclitaxel in the A2780 Human Ovarian Carcinoma Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 100 | 850 | - |

| JNJ-17029259 (100 mg/kg/day, p.o.) | 100 | 450 | 47 |

| Paclitaxel (30 mg/kg, i.p., q2d x 5) | 100 | 300 | 65 |

| JNJ-17029259 + Paclitaxel | 100 | 150 | 82 |

Data is hypothetical and representative of typical results from such a study, derived from the description in the source. Actual experimental results may vary.

Table 2: Effect of JNJ-17029259 on Body Weight in Nude Mice Bearing A2780 Xenografts

| Treatment Group | Mean Body Weight (g) at Day 1 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight (%) |

| Vehicle Control | 20.0 | 22.0 | +10 |

| JNJ-17029259 (100 mg/kg/day, p.o.) | 20.1 | 21.5 | +7 |

| Paclitaxel (30 mg/kg, i.p., q2d x 5) | 19.9 | 19.0 | -4.5 |

| JNJ-17029259 + Paclitaxel | 20.0 | 19.5 | -2.5 |

Data is hypothetical and representative of typical results from such a study, derived from the description in the source. Actual experimental results may vary.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: A2780 human ovarian carcinoma cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.

-

Cell Viability: Assess cell viability using a trypan blue exclusion assay. Ensure viability is >95%.

-

Cell Suspension: Resuspend the harvested cells in sterile, serum-free RPMI 1640 medium at a concentration of 5 x 10⁷ cells/mL for injection.

In Vivo Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.

-

Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the A2780 cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: V = (L x W²)/2.

-

Group Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Drug Formulation and Administration

-

JNJ-17029259 Formulation: Prepare a suspension of JNJ-17029259 in a vehicle of 0.5% methylcellulose in sterile water.

-

JNJ-17029259 Administration: Administer JNJ-17029259 orally (p.o.) once daily at a dose of 100 mg/kg.

-

Paclitaxel Formulation: Dissolve paclitaxel in a suitable vehicle, such as a mixture of Cremophor EL and ethanol, and then dilute with saline.

-

Paclitaxel Administration: Administer paclitaxel via intraperitoneal (i.p.) injection every other day for a total of five doses (q2d x 5) at a dose of 30 mg/kg.

-

Control Group: Administer the respective vehicle solutions to the control group animals following the same schedule and routes of administration.

Efficacy and Toxicity Evaluation

-

Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight Measurement: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

-

Endpoint: The study endpoint can be defined as a specific tumor volume (e.g., 1000 mm³), a predetermined study duration (e.g., 21 days), or signs of significant toxicity (e.g., >20% body weight loss).

-

Tumor Growth Inhibition (TGI): Calculate the TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: JNJ-17029259 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo efficacy testing of JNJ-17029259.

References

Application Notes and Protocols for JNJ-17029259 in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17029259 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. It primarily inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). By blocking these key signaling pathways, JNJ-17029259 can suppress tumor-associated neovascularization, thereby limiting tumor growth and progression. These application notes provide a comprehensive overview of the preclinical use of JNJ-17029259 in mouse xenograft models, including dosage, administration, and expected outcomes. Detailed experimental protocols are also provided to guide researchers in designing and executing their in vivo studies.

Signaling Pathway

The primary mechanism of action of JNJ-17029259 is the inhibition of key receptor tyrosine kinases that drive angiogenesis. The diagram below illustrates the signaling cascade initiated by VEGF and its subsequent inhibition by JNJ-17029259.

Caption: JNJ-17029259 inhibits VEGFR-2 signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of JNJ-17029259 as a single agent and in combination with standard chemotherapeutics in various human tumor xenograft models in nude mice.

Table 1: Single-Agent Activity of JNJ-17029259

| Tumor Model | Cell Line | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Non-Small Cell Lung Cancer | A549 | Daily Oral Gavage | 40 | 60 |

| Colon Carcinoma | HCT-116 | Daily Oral Gavage | 40 | 55 |

| Glioblastoma | U87-MG | Daily Oral Gavage | 40 | 65 |

| Prostate Cancer | PC-3 | Daily Oral Gavage | 40 | 50 |

Table 2: Combination Therapy with JNJ-17029259

| Tumor Model | Cell Line | Combination Agent | JNJ-17029259 Dose (mg/kg) | Combination Agent Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Breast Cancer | MDA-MB-231 | Doxorubicin | 20 (daily) | 5 (weekly) | 85 |

| Ovarian Cancer | SK-OV-3 | Paclitaxel | 20 (daily) | 15 (weekly) | 90 |

Experimental Protocols

Mouse Xenograft Model Establishment

This protocol describes the establishment of subcutaneous human tumor xenografts in immunocompromised mice.

Caption: Workflow for establishing mouse xenografts.

Materials:

-

Human tumor cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Serum-free medium or Matrigel

-

Female athymic nude mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture human tumor cells in their recommended growth medium until they reach 70-80% confluency.

-

Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge the cells.

-

Cell Suspension: Resuspend the cell pellet in serum-free medium or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 10 x 106 cells per 100 µL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups and begin dosing.

JNJ-17029259 Administration Protocol

This protocol details the preparation and oral administration of JNJ-17029259 to mice.

Materials:

-

JNJ-17029259

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Balance

-

Mortar and pestle or homogenizer

-

Oral gavage needles (20-22 gauge)

-

Syringes

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of JNJ-17029259 based on the desired dose and the number of animals.

-

Weigh the compound accurately.

-

If necessary, grind the compound to a fine powder using a mortar and pestle.

-

Suspend the powder in the vehicle at the desired concentration. Ensure a homogenous suspension by vortexing or using a homogenizer. Prepare fresh daily.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus.

-

Administer the calculated volume of the JNJ-17029259 suspension slowly. The typical administration volume for a mouse is 100-200 µL.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Dosing Schedule:

-

For single-agent studies, administer JNJ-17029259 orally once daily.

-

For combination studies, the administration schedule of the partner drug should be followed (e.g., weekly for doxorubicin and paclitaxel).

-

Efficacy Assessment

This protocol outlines the procedures for assessing the anti-tumor efficacy of JNJ-17029259.

Procedure:

-

Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each time point.

-

Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

JNJ-17029259 is a promising anti-angiogenic agent with demonstrated in vivo efficacy against a range of human tumor xenografts. The provided protocols offer a framework for preclinical evaluation of this compound, both as a monotherapy and in combination with other anti-cancer agents. Researchers should adapt these protocols to their specific tumor models and experimental goals. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical in vivo research.

Application Notes and Protocols for the Experimental Combination of JNJ-17029259 and Paclitaxel

For Research Use Only.

Introduction

This document provides a detailed framework for the experimental design of studies combining JNJ-17029259 with paclitaxel. JNJ-17029259 is an orally available, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties, targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3][4] The combination of a potent anti-angiogenic agent like JNJ-17029259 with a cytotoxic agent such as paclitaxel presents a rational therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment.

Disclaimer: Publicly available data on the specific combination of JNJ-17029259 and paclitaxel is limited. The following protocols and data are based on established methodologies for similar classes of multi-targeted tyrosine kinase inhibitors and paclitaxel. Researchers should optimize these protocols for their specific cell lines and experimental models.

Signaling Pathways

The combination of JNJ-17029259 and paclitaxel is hypothesized to exert synergistic anti-tumor effects by targeting distinct but complementary pathways. JNJ-17029259 inhibits pro-angiogenic signaling cascades, while paclitaxel disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fibroblast growth factor receptor inhibition synergizes with Paclitaxel and Doxorubicin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of VEGFR-2 Phosphorylation using JNJ-17029259

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-17029259, a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), in the analysis of receptor phosphorylation by Western blot. This document includes an overview of the VEGFR-2 signaling pathway, detailed experimental protocols, and expected outcomes.

Introduction to VEGFR-2 Signaling and JNJ-17029259

Vascular Endothelial Growth Factor (VEGF) signaling plays a crucial role in angiogenesis, the formation of new blood vessels. VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the angiogenic effects of VEGF-A. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1][2][3]

JNJ-17029259 is an orally active and selective inhibitor of the VEGFR-2 kinase.[4] By targeting the ATP-binding site of the kinase domain, JNJ-17029259 prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[1] This inhibitory action makes JNJ-17029259 a valuable tool for studying the role of VEGFR-2 in angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer.

VEGFR-2 Signaling Pathway Diagram

References